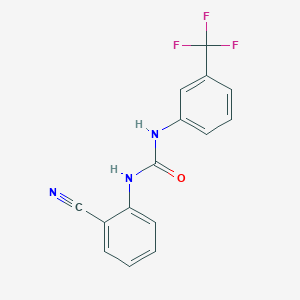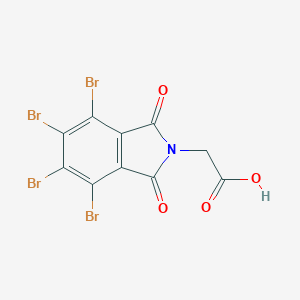
N-(2-CYANOPHENYL)-N'-(3-(TRIFLUOROMETHYL)PHENYL)UREA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-CYANOPHENYL)-N'-(3-(TRIFLUOROMETHYL)PHENYL)UREA is an organic compound that belongs to the class of ureas. Ureas are known for their wide range of applications in pharmaceuticals, agriculture, and materials science. This compound, in particular, features a cyanophenyl group and a trifluoromethylphenyl group, which may impart unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CYANOPHENYL)-N'-(3-(TRIFLUOROMETHYL)PHENYL)UREA typically involves the reaction of 2-cyanophenyl isocyanate with 3-(trifluoromethyl)aniline. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
化学反应分析
Types of Reactions
N-(2-CYANOPHENYL)-N'-(3-(TRIFLUOROMETHYL)PHENYL)UREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Industry: Could be used in the production of advanced materials or as a catalyst in certain reactions.
作用机制
The mechanism by which N-(2-CYANOPHENYL)-N'-(3-(TRIFLUOROMETHYL)PHENYL)UREA exerts its effects would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
1-(2-Cyanophenyl)-3-phenylurea: Lacks the trifluoromethyl group, which may result in different chemical properties.
1-(2-Cyanophenyl)-3-(4-methylphenyl)urea: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
N-(2-CYANOPHENYL)-N'-(3-(TRIFLUOROMETHYL)PHENYL)UREA is unique due to the presence of both a cyanophenyl and a trifluoromethylphenyl group
属性
CAS 编号 |
380182-97-8 |
|---|---|
分子式 |
C15H10F3N3O |
分子量 |
305.25g/mol |
IUPAC 名称 |
1-(2-cyanophenyl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C15H10F3N3O/c16-15(17,18)11-5-3-6-12(8-11)20-14(22)21-13-7-2-1-4-10(13)9-19/h1-8H,(H2,20,21,22) |
InChI 键 |
UZIHCECFEKSADZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
规范 SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-chlorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B428014.png)





![2-Prop-2-enylbenzo[de]isoquinoline-1,3-dione](/img/structure/B428023.png)
![2-(4-chlorobenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428025.png)
![N-(2,6-dichlorophenyl)-2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide](/img/structure/B428027.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-phenylpropanoic acid](/img/structure/B428028.png)
![2-(2,6-dichlorobenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428034.png)
![4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid](/img/structure/B428035.png)
![2-[3-(trifluoromethyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428036.png)
![2-(2-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428037.png)
